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Cat. No.: B3283113 Get Quote

Application Notes and Protocols for the
Synthesis of Osivelotor
Introduction: The Rationale and Importance of
Osivelotor Synthesis
Osivelotor (formerly GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization

inhibitor developed to treat sickle cell disease (SCD).[1][2] It is an orally bioavailable small

molecule that covalently and reversibly binds to the alpha-chain of hemoglobin. This binding

increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state and thereby

inhibiting the polymerization of deoxygenated HbS, which is the primary pathological event in

SCD.[3][4] The development of Osivelotor represents a significant advancement over first-

generation inhibitors, offering improved pharmacokinetic properties that may lead to better

clinical outcomes at lower doses.[3]

The molecular structure of Osivelotor, 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-

carbonyl]morpholin-3-yl]methoxy]benzaldehyde, features a chiral morpholine core that links a

substituted benzaldehyde with a functionalized pyridine ring. This intricate structure

necessitates a well-designed, multi-step synthetic strategy that is both efficient and

stereoselective. These application notes provide a detailed, step-by-step guide for the

synthesis of Osivelotor, focusing on the preparation of key morpholine-containing intermediates

and their subsequent coupling to assemble the final active pharmaceutical ingredient. The

protocols described herein are based on established principles of organic synthesis and
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information from key scientific literature, intended for researchers, scientists, and drug

development professionals.[3]

Overall Synthetic Strategy: A Convergent Approach
A convergent synthetic approach is optimal for preparing Osivelotor. This strategy involves the

independent synthesis of three key building blocks, which are then coupled together in the final

stages. This approach maximizes efficiency and simplifies the purification of intermediates. The

synthesis can be conceptually divided into the preparation of three key intermediates followed

by their sequential coupling.
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Figure 1: Convergent synthetic workflow for Osivelotor.

Part 1: Synthesis of Key Intermediates
Synthesis of Intermediate 1: 2-(Methoxymethoxy)-6-
hydroxybenzaldehyde
The selective functionalization of 2,6-dihydroxybenzaldehyde is crucial. Mono-protection of one

hydroxyl group allows for the subsequent selective etherification of the other. The

methoxymethyl (MOM) group is a suitable choice for this purpose due to its ease of introduction

and mild cleavage conditions.

Protocol:

Dissolution: Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane

(DCM) in a round-bottom flask under a nitrogen atmosphere.

Cooling: Cool the solution to 0 °C using an ice bath.

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the solution.

MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.0 eq) to the reaction

mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of

ammonium chloride.

Extraction: Extract the aqueous layer with DCM (3x).

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by

column chromatography on silica gel to afford 2-(methoxymethoxy)-6-hydroxybenzaldehyde.

Synthesis of Intermediate 2: tert-butyl (S)-(morpholin-3-
yl)methylcarbamate
The chiral morpholine intermediate is a critical component that dictates the stereochemistry of

the final product. A common route to such intermediates involves the use of a chiral starting

material like an amino acid, followed by reduction and cyclization.

Protocol:

Esterification and Protection: Start with N-Boc-(S)-serine. Esterify the carboxylic acid to the

methyl ester using standard conditions (e.g., SOCl₂ in methanol).

Reduction: Reduce the ester to the corresponding alcohol, N-Boc-(S)-serinol, using a mild

reducing agent like sodium borohydride in a suitable solvent.

Activation of Hydroxyl Groups: Convert the primary alcohol to a good leaving group (e.g., a

tosylate or mesylate) and the secondary alcohol (from the serine backbone) to another

leaving group. A one-pot procedure using a reagent like tosyl chloride can be employed.

Cyclization: Induce intramolecular cyclization by treating the di-activated intermediate with a

base, such as sodium hydride, to form the N-Boc protected morpholine derivative.

Modification of the Side Chain: Convert the hydroxymethyl group at the 3-position to an

amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, and then protect

the resulting amine as a tert-butyl carbamate.

Synthesis of Intermediate 3: 2-(2-((tert-
butyldimethylsilyl)oxy)ethyl)nicotinic acid
This intermediate provides the functionalized pyridine core of Osivelotor. The synthesis

involves the introduction of a protected hydroxyethyl side chain onto the pyridine ring.

Protocol:
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Starting Material: Begin with a suitable nicotinic acid derivative, such as 2-chloronicotinic

acid.

Side Chain Introduction: Perform a cross-coupling reaction (e.g., a Negishi or Suzuki

coupling) with a protected 2-hydroxyethyl organometallic reagent. For instance, reacting 2-

chloronicotinic acid with (2-((tert-butyldimethylsilyl)oxy)ethyl)zinc chloride in the presence of

a palladium catalyst.

Purification: After the reaction is complete, perform an aqueous workup and purify the

product by crystallization or column chromatography to yield 2-(2-((tert-

butyldimethylsilyl)oxy)ethyl)nicotinic acid.

Part 2: Assembly of Osivelotor
Step 1: Etherification of the Benzaldehyde and
Morpholine Intermediates
This step involves a Williamson ether synthesis to connect the protected benzaldehyde with the

chiral morpholine intermediate.

Protocol:

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve

Intermediate 1 (1.0 eq) and the N-Boc protected (S)-(morpholin-3-yl)methanol (1.1 eq) in

anhydrous dimethylformamide (DMF).

Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction

by TLC.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water and

extract with ethyl acetate (3x).

Washing and Drying: Combine the organic layers, wash with water and brine, dry over

anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography

to yield the coupled ether product.

Step 2: Amidation to Connect the Pyridine Moiety
The final carbon-nitrogen bond is formed through an amide coupling reaction.

Protocol:

Deprotection: First, deprotect the Boc group from the morpholine nitrogen of the product

from step 2.1 using trifluoroacetic acid (TFA) in DCM.

Amide Coupling: In a separate flask, activate the carboxylic acid of Intermediate 3 (1.0 eq)

using a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an

anhydrous solvent like DMF.

Addition of Amine: Add the deprotected morpholine derivative (1.2 eq) to the activated acid

solution.

Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

Workup and Purification: Perform a standard aqueous workup and purify the product by

column chromatography to obtain the fully assembled, protected Osivelotor precursor.

Step 3: Final Deprotection
The final step involves the removal of the remaining protecting groups (MOM and TBDMS) to

yield Osivelotor.

Protocol:

MOM and TBDMS Cleavage: Dissolve the protected precursor in a suitable solvent like

methanol. Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature.

The acidic conditions will cleave both the MOM ether and the TBDMS ether.

Neutralization and Isolation: Once the reaction is complete (monitored by TLC or LC-MS),

carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
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Extraction and Purification: Extract the product with an appropriate organic solvent, dry the

organic layer, and concentrate. The final product, Osivelotor, can be purified by

recrystallization or preparative HPLC to achieve high purity.

Summary of Key Reaction Steps and Reagents
Step Reaction Type Key Reagents Purpose

1.1 Protection

2,6-

dihydroxybenzaldehyd

e, MOM-Cl, DIPEA

Selective protection of

one hydroxyl group

1.2 Cyclization
N-Boc-(S)-serine

derivative, base

Formation of the chiral

morpholine ring

1.3 Cross-coupling

2-chloronicotinic acid,

organozinc reagent,

Pd catalyst

Introduction of the

side chain to the

pyridine ring

2.1 Etherification

Protected

intermediates 1 & 2,

K₂CO₃

Coupling of the

benzaldehyde and

morpholine fragments

2.2 Amidation

Deprotected ether,

Intermediate 3, HATU,

DIPEA

Formation of the

amide bond

2.3 Deprotection
Fully protected

precursor, HCl

Removal of protecting

groups to yield

Osivelotor

Conclusion
The synthesis of Osivelotor is a challenging yet achievable process for skilled medicinal

chemists. The convergent strategy outlined in these notes provides a robust framework for its

preparation. Careful control of reaction conditions, particularly in the stereoselective synthesis

of the morpholine intermediate and the selective protection and deprotection steps, is

paramount to achieving a high yield and purity of the final product. These detailed protocols

serve as a valuable resource for researchers engaged in the development of novel therapies

for sickle cell disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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